molecular formula NaO3SiZr+3 B577349 Silicic acid, sodium zirconium salt CAS No. 12738-56-6

Silicic acid, sodium zirconium salt

カタログ番号: B577349
CAS番号: 12738-56-6
分子量: 190.30 g/mol
InChIキー: XXQKQWNGHHPCPB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Silicic acid, sodium zirconium salt, is an inorganic crystalline compound that functions as a non-absorbed potassium binder. In research and pharmaceutical development, its specific form, sodium zirconium cyclosilicate (SZC), is of significant interest for managing hyperkalemia, a condition characterized by elevated potassium levels in the blood (a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6333952/" target=" blank"> . The compound's research value lies in its highly selective mechanism of action. It features a unique, microporous cubic crystal structure with a pore size of approximately 3 angstroms, which mimics physiological potassium channels (a href="https://www.myastrazeneca.co.uk/lokelma/mode-of-action.html" target=" blank"> . As it passes through the gastrointestinal tract, it preferentially captures potassium ions, exchanging them for sodium and hydrogen ions. The potassium-bound compound is then excreted fecally, thereby reducing systemic potassium absorption (a href="https://synapse.patsnap.com/article/what-is-the-mechanism-of-sodium-zirconium-cyclosilicate" target=" blank"> . This ion-exchange process is effective across the pH range of the GI tract and exhibits a high selectivity for potassium over divalent cations like calcium and magnesium (a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6333952/" target=" blank"> . Investigations into its application focus on its use as a model compound for studying potassium homeostasis, particularly in the context of chronic kidney disease and heart failure (a href="https://pubmed.ncbi.nlm.nih.gov/41013395/" target=" blank"> . Studies have shown that the compound can begin to reduce potassium concentrations within one hour of administration (a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6333952/" target=" blank"> . Researchers are also exploring various crystal forms, such as the ZS-9 and B crystal forms, to optimize production methods and ion-exchange capacity (a href="https://patents.google.com/patent/CN117735564A/en" target="_blank"> . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

特性

CAS番号

12738-56-6

分子式

NaO3SiZr+3

分子量

190.30 g/mol

IUPAC名

sodium;dioxido(oxo)silane;zirconium(4+)

InChI

InChI=1S/Na.O3Si.Zr/c;1-4(2)3;/q+1;-2;+4

InChIキー

XXQKQWNGHHPCPB-UHFFFAOYSA-N

SMILES

[O-][Si](=O)[O-].[Na+].[Zr+4]

正規SMILES

[O-][Si](=O)[O-].[Na+].[Zr+4]

同義語

Silicic acid, sodium zirconium salt

製品の起源

United States

準備方法

Process Overview

This method involves fusing zircon sand (ZrSiO4\text{ZrSiO}_4) with sodium carbonate (Na2CO3\text{Na}_2\text{CO}_3) at high temperatures to form sodium zirconylosilicate (Na2ZrSiO5\text{Na}_2\text{ZrSiO}_5), which is subsequently dissolved in hydrochloric acid. The process separates silica and precipitates basic zirconium sulfate, which is calcined to yield sodium zirconium silicate.

Key Steps:

  • Fusion : Zircon sand and sodium carbonate are fused at 950–1000°C to produce Na2ZrSiO5\text{Na}_2\text{ZrSiO}_5.

  • Acid Leaching : The fused product is treated with 20–30% HCl, dissolving zirconium while precipitating silicic acid (H4SiO4\text{H}_4\text{SiO}_4) as a gel.

  • Sulfate Addition : Sulfuric acid is introduced to form basic zirconium sulfate (2ZrO2SO3xH2O2\text{ZrO}_2\cdot\text{SO}_3\cdot x\text{H}_2\text{O}), which is neutralized with alkali to precipitate the final product.

Optimization Parameters

ParameterOptimal RangeImpact on Yield
Molar ratio (SO42:ZrO2\text{SO}_4^{2-}:\text{ZrO}_2)0.5:1 – 0.6:1Maximizes sulfate incorporation
HCl concentration20–30%Prevents silica gelation
Calcination temperature≥800°CReduces SiO2_2 content to <5000 ppm

Challenges:

  • Gelatinous silicic acid requires prolonged filtration.

  • Excess sodium carbonate increases impurity levels.

Hydrothermal/Solvothermal Synthesis

Process Overview

A modern approach involves mixing zirconium and silicon precursors in acidic solutions, followed by solvothermal crystallization. This method produces spherical sodium zirconium silicate particles with controlled morphology.

Key Steps:

  • Precursor Preparation : Zirconium sources (e.g., ZrOCl2\text{ZrOCl}_2) and silicon sources (e.g., tetraethyl orthosilicate) are dissolved in acid (HCl or H2SO4\text{H}_2\text{SO}_4).

  • Pre-hydrolysis : Solutions are mixed at 30–60°C for 0.5–12 hours to form a precursor gel.

  • Solvothermal Reaction : The gel is treated with a mineralizer (e.g., NH4F\text{NH}_4\text{F}) and surfactant at 150–200°C, yielding 0.2–2.0 μm spherical particles.

Optimization Parameters

ParameterOptimal RangeImpact on Morphology
Zirconium source concentration0.05–1.5 mol/LPrevents premature precipitation
Zr:Si\text{Zr:Si} molar ratio1:0.75 – 1:1.5Ensures stoichiometric crystallization
Surfactant concentration1–5 wt%Controls particle agglomeration

Advantages:

  • High purity (>99%) with uniform particle size.

  • Scalable for industrial polishing agents and catalysts.

Sodium Hydroxide Sub-Molten Salt Method

Process Overview

In this method, zircon sand reacts with concentrated sodium hydroxide (NaOH\text{NaOH}) at elevated temperatures, decomposing ZrSiO4\text{ZrSiO}_4 into Na2ZrO3\text{Na}_2\text{ZrO}_3 and Na2SiO3\text{Na}_2\text{SiO}_3. Subsequent acid leaching isolates sodium zirconium silicate.

Key Steps:

  • Alkaline Decomposition : ZrSiO4+4NaOHNa2ZrO3+Na2SiO3+2H2O\text{ZrSiO}_4 + 4\text{NaOH} \rightarrow \text{Na}_2\text{ZrO}_3 + \text{Na}_2\text{SiO}_3 + 2\text{H}_2\text{O} at 500–550°C.

  • Selective Leaching : Na2SiO3\text{Na}_2\text{SiO}_3 is dissolved in water, leaving Na2ZrO3\text{Na}_2\text{ZrO}_3, which is reacted with H2SO4\text{H}_2\text{SO}_4 to form the target compound.

Optimization Parameters

ParameterOptimal RangeZr Recovery Rate
NaOH:ZrSiO4\text{NaOH:ZrSiO}_4 ratio4:1 (molar)90% Zr recovery
Reaction time2–4 hoursCompletes decomposition

Limitations:

  • High energy consumption due to elevated temperatures.

  • Requires rigorous silica removal to prevent contamination.

Direct Precipitation from Zirconyl Chloride and Sodium Silicate

Process Overview

This aqueous method precipitates sodium zirconium silicate by mixing ZrOCl2\text{ZrOCl}_2 and Na2SiO3\text{Na}_2\text{SiO}_3 under controlled pH and temperature.

Key Steps:

  • Solution Preparation : ZrOCl2\text{ZrOCl}_2 (0.5–1.0 M) and Na2SiO3\text{Na}_2\text{SiO}_3 (0.5–1.5 M) are dissolved separately.

  • Co-precipitation : Solutions are combined at pH 2–3 and 60–80°C, yielding a gelatinous precipitate.

  • Aging and Calcination : The precipitate is aged for 24 hours and calcined at 600°C to enhance crystallinity.

Optimization Parameters

ParameterOptimal RangePurity
pH during precipitation2.5–3.0Minimizes silica solubility
Aging temperature25–40°CImproves particle cohesion

Challenges:

  • Gel formation complicates filtration.

  • Requires precise pH control to avoid zirconium hydroxide formation.

Comparative Analysis of Methods

MethodPurity (%)Particle Size (μm)Energy IntensityIndustrial Feasibility
Alkaline Fusion95–981–10HighWidely adopted
Hydrothermal Synthesis99+0.2–2.0ModerateEmerging
Sub-Molten Salt97–995–20Very HighNiche applications
Direct Precipitation90–950.5–5LowLimited scalability

化学反応の分析

Types of Reactions

Silicic acid, sodium zirconium salt, undergoes various chemical reactions, including ion exchange, adsorption, and complexation. These reactions are crucial for its applications in ion-exchange processes and catalysis.

Common Reagents and Conditions

The compound is known for its ability to selectively bind potassium ions in the presence of other cations such as sodium and calcium. This selectivity is attributed to the specific pore size and composition of the material, which mimics the actions of physiological potassium channels .

Major Products Formed

The primary product formed from the ion-exchange reactions involving this compound, is a complex of the compound with the target ion, such as potassium. This complexation is essential for its use in medical applications to reduce potassium levels in the blood .

科学的研究の応用

Chemistry

In chemistry, silicic acid, sodium zirconium salt, is used as an ion-exchange material for various separation processes. Its high selectivity for specific ions makes it valuable in analytical chemistry and environmental monitoring .

Biology and Medicine

The most notable application of this compound, is in medicine, where it is used to treat hyperkalemia. The compound works by binding potassium ions in the gastrointestinal tract, preventing their absorption into the bloodstream and facilitating their excretion .

Industry

In the industrial sector, this compound, is used in the production of ecological leather. The compound, derived from sodium silicate, is employed in combination tanning processes to improve the thermal stability, mechanical properties, and storage stability of leather .

作用機序

Silicic acid, sodium zirconium salt, exerts its effects through ion exchange. The compound’s crystalline structure contains pores that selectively capture potassium ions while allowing other ions to pass through. This selectivity is due to the specific diameter and composition of the pores, which resemble potassium channels in biological systems . The captured potassium ions are then excreted from the body, effectively reducing blood potassium levels.

類似化合物との比較

Structural and Functional Comparison

Table 1: Key Chemical and Pharmacological Properties
Compound CAS Number Molecular Formula Primary Application Ion Selectivity Absorption/Excretion
Sodium zirconium cyclosilicate 17141-74-1 H₆O₉Si₃·2Na·Zr Hyperkalemia treatment K⁺ > Na⁺, Ca²⁺, Mg²⁺ Non-absorbed; fecal excretion
Zirconium silicate 10101-52-7 ZrSiO₄ Ceramics, refractories N/A (non-therapeutic) Not applicable
Sodium polystyrene sulfonate (SPS) 9003-55-8 (C₈H₇NaO₂)n Hyperkalemia treatment K⁺, NH₄⁺ (non-selective) Non-absorbed; fecal excretion
Sodium fluorosilicate 16893-85-9 Na₂SiF₆ Water fluoridation, pesticides N/A (non-therapeutic) Toxic if ingested
Key Observations :
  • Ion Selectivity: SZC exhibits higher selectivity for potassium compared to SPS, which non-specifically binds cations (e.g., calcium, magnesium), increasing risks of hypocalcemia and hypomagnesemia .
  • Safety : SZC has a lower incidence of gastrointestinal adverse events (e.g., constipation, nausea) compared to SPS . In a retrospective study, SZC achieved a 0.8 mEq/L potassium reduction within 24 hours vs. 0.5 mEq/L for SPS (p < 0.01) .

Pharmacokinetic and Clinical Outcomes

Key Findings :
  • Speed and Durability: SZC achieves faster and more sustained potassium control. In the HARMONIZE trial, 98% of SZC-treated patients achieved normokalemia by day 29 vs. 48% with placebo (p < 0.001) .
  • Pediatric Use : SZC has an accepted pediatric investigation plan (EMA: EMEA-001539-PIP01-13-M05) for hyperkalemia management, unlike SPS .

Industrial and Non-Therapeutic Comparators

  • Zirconium Silicate (ZrSiO₄): Used in ceramics and nuclear waste encapsulation due to its thermal stability.
  • Sodium Potassium Aluminosilicate (12736-96-8): A zeolite used in detergents and water softening. While structurally similar to SZC, it binds calcium and magnesium ions preferentially .

生物活性

Silicic acid, sodium zirconium salt, also known as sodium zirconium cyclosilicate (SZC), is a crystalline compound with significant biological activity, particularly in the medical field for managing hyperkalemia. This article delves into its biological properties, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

  • Chemical Formula : Sodium zirconium cyclosilicate typically has the formula Na2ZrSi4O12\text{Na}_2\text{ZrSi}_4\text{O}_{12}.
  • Structure : It is characterized by a microporous crystalline structure that allows for selective ion exchange.

Sodium zirconium cyclosilicate functions primarily through its ability to bind potassium ions in the gastrointestinal tract. This property is crucial for its application in treating hyperkalemia:

  • Ion Exchange : The compound selectively captures potassium ions while allowing other cations like sodium and calcium to pass through. This mimics physiological potassium channels, facilitating the removal of excess potassium from the body without systemic absorption .
  • Excretion : The unabsorbed compound is excreted unchanged in feces, which minimizes potential side effects associated with systemic absorption.

Treatment of Hyperkalemia

Sodium zirconium cyclosilicate is primarily indicated for the treatment of hyperkalemia, especially in patients with chronic kidney disease (CKD) and heart failure.

Clinical Studies

  • Phase 3 Trials :
    • A two-part open-label trial evaluated the efficacy and safety of SZC in adults with elevated plasma potassium levels (≥5.1 mmol/L). In the correction phase, 99% of participants achieved normokalemia (serum potassium levels between 3.5-5.0 mmol/L) after treatment with SZC .
    • During the maintenance phase, participants continued receiving a lower dose (5 g once daily) to maintain potassium levels within the normal range without dietary restrictions .
  • Long-Term Efficacy :
    • Over a 12-month period, mean serum potassium levels were maintained at 4.7 mmol/L, demonstrating sustained efficacy .

Safety Profile

Sodium zirconium cyclosilicate has been shown to be safe for use in various populations, including pregnant and breastfeeding women. Adverse events were reported but were generally mild; serious adverse events occurred in only 22% of participants during the maintenance phase, with no deaths attributed to the drug .

Table 1: Summary of Clinical Trial Findings

Study PhaseParticipantsInitial Potassium Level (mmol/L)Normokalemia Achieved (%)Mean Serum Potassium Level (mmol/L)
Correction Phase751≥5.199%4.8
Maintenance Phase746N/AN/A4.7

Table 2: Adverse Events Reported

Adverse Event TypePercentage of Participants (%)
Any adverse event66%
Serious adverse event22%
Deaths1%

Q & A

Q. What are the established synthesis methods for silicic acid, sodium zirconium salt, and how can impurities be minimized?

Synthesis typically involves reacting zirconium precursors (e.g., zirconium oxychloride) with sodium silicate under controlled pH and temperature. Key steps include:

  • Precursor selection : Use high-purity ZrOCl₂·8H₂O and sodium silicate (Na₂SiO₃) to avoid contamination .
  • pH control : Maintain alkaline conditions (pH ~10–12) to stabilize the silicate framework and promote zirconium incorporation .
  • Purification : Employ fractional crystallization or dialysis to remove unreacted ions. Separation techniques like sodium carbonate-assisted precipitation (for Zr/Si isolation) can improve purity .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

  • X-ray Diffraction (XRD) : Confirms crystallinity and phase purity by matching peaks with reference data for analogous silicates .
  • FTIR Spectroscopy : Identifies Si-O-Zr bonding (absorption bands ~900–1100 cm⁻¹) and hydroxyl groups .
  • Elemental Analysis : Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) quantifies Na, Zr, and Si ratios to validate stoichiometry .

Advanced Research Questions

Q. How does the compound’s stability vary under extreme pH or thermal conditions, and what mechanisms drive degradation?

  • pH Sensitivity : Under acidic conditions (pH < 5), the silicate network hydrolyzes, releasing Zr⁴⁺ and Na⁺ ions. Alkaline conditions (pH > 12) may cause colloidal silica formation .
  • Thermal Stability : Thermogravimetric Analysis (TGA) shows dehydration below 200°C, followed by structural collapse above 600°C due to Zr-O-Si bond breaking. In situ XRD can track phase transitions .

Q. How can researchers resolve contradictions in reported solubility and reactivity data across studies?

Discrepancies often arise from:

  • Synthetic routes : Hydrothermal vs. sol-gel methods yield differing crystallite sizes, affecting solubility .
  • Hydration states : Anhydrous vs. hydrated forms (e.g., Na₂ZrSi₃O₉·nH₂O) exhibit distinct solubility profiles. Quantify hydration via Karl Fischer titration .
  • Ionic strength : High Na⁺ concentrations (from excess reactants) can mask true solubility; use ion-selective electrodes to monitor ionic activity .

Q. What advanced analytical methods are recommended for detecting trace impurities or defects in the silicate-zirconium matrix?

  • Solid-State NMR : ²⁹Si NMR distinguishes Q³ (SiO₃⁻) and Q⁴ (SiO₄) units, identifying incomplete condensation .
  • Scanning Electron Microscopy-Energy Dispersive X-ray (SEM-EDX) : Maps elemental distribution to detect Zr-rich or Si-deficient regions .
  • Synchrotron X-ray Absorption Spectroscopy (XAS) : Probes local Zr coordination (e.g., octahedral vs. tetrahedral sites) to assess structural defects .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Eye Protection : Use sealed goggles; ≥19.5% solutions cause serious eye damage (Category 1) .
  • Glove Selection : Nitrile gloves resist alkaline solutions (pH ~11) .
  • Ventilation : Handle powders in fume hoods to avoid inhalation of fine particulates.

Methodological Considerations

  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, aging time) meticulously, as minor variations impact crystallinity .
  • Reference Standards : Use certified silicate materials (e.g., NIST SRM 2709) for calibration .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。